molecular formula C16H15N3OS B11834535 7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one CAS No. 916137-36-5

7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one

Cat. No.: B11834535
CAS No.: 916137-36-5
M. Wt: 297.4 g/mol
InChI Key: NTZIATDHDIGMAC-UHFFFAOYSA-N
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Description

7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features an amino group, a benzyl group, and a methylthio group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable quinazoline precursor.

    Amination: Introduce the amino group at the 7th position using reagents like ammonia or amines under appropriate conditions.

    Benzylation: Attach the benzyl group at the 3rd position using benzyl halides in the presence of a base.

    Methylthio Substitution: Introduce the methylthio group at the 2nd position using methylthiolating agents.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazoline ring or the benzyl group.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Quinazoline derivatives are often studied as catalysts in organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes like tyrosine kinases.

    Antimicrobial Activity: Studied for their potential antibacterial and antifungal properties.

Medicine

    Anticancer Agents: Potential use in cancer therapy due to their ability to inhibit cell proliferation.

    Anti-inflammatory Agents: Studied for their potential to reduce inflammation.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of 7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives may:

    Inhibit Enzymes: Bind to the active site of enzymes, inhibiting their activity.

    Interact with DNA: Intercalate into DNA, affecting replication and transcription.

    Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a benzyl group.

    2-Methylthio-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a benzyl group and no amino group.

Uniqueness

    Combination of Functional Groups: The presence of amino, benzyl, and methylthio groups in one molecule may confer unique chemical and biological properties.

    Potential Biological Activity: The specific combination of these groups may result in unique interactions with biological targets, making it a compound of interest for further research.

Properties

CAS No.

916137-36-5

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

7-amino-3-benzyl-2-methylsulfanylquinazolin-4-one

InChI

InChI=1S/C16H15N3OS/c1-21-16-18-14-9-12(17)7-8-13(14)15(20)19(16)10-11-5-3-2-4-6-11/h2-9H,10,17H2,1H3

InChI Key

NTZIATDHDIGMAC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC(=C2)N)C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

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